molecular formula C21H21N3O5S2 B284379 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide

2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide

Cat. No. B284379
M. Wt: 459.5 g/mol
InChI Key: KXJNVASTHYNKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide, also known as ATPI-13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATPI-13 belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide is not fully understood, but studies suggest that it exerts its therapeutic effects by modulating various cellular pathways. 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Moreover, 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported that 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Moreover, 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its potent anticancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, the limitations of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide include its low solubility and stability, which may affect its efficacy and bioavailability.

Future Directions

The potential therapeutic applications of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide are still being explored, and several future directions can be pursued. One possible future direction is to develop 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide derivatives with improved solubility and stability. Moreover, further studies are required to elucidate the precise mechanism of action of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide and its potential applications in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide exhibits potent anticancer and anti-inflammatory activity, and its mechanism of action is still being explored. Further studies are required to fully understand the potential applications of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide in various diseases and to develop 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide derivatives with improved efficacy and bioavailability.

Synthesis Methods

The synthesis of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide involves the condensation reaction of 3-allyl-4-hydroxy-2-methylthiobutanoic acid with phenylsulfonyl isocyanate, followed by the reaction with 3-methoxyaniline and acetic anhydride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Several studies have reported that 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C21H21N3O5S2

Molecular Weight

459.5 g/mol

IUPAC Name

2-[2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O5S2/c1-3-12-24-20(26)18(14-19(25)22-15-8-7-9-16(13-15)29-2)30-21(24)23-31(27,28)17-10-5-4-6-11-17/h3-11,13,18H,1,12,14H2,2H3,(H,22,25)

InChI Key

KXJNVASTHYNKNF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C

Origin of Product

United States

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